![molecular formula C19H21BrN4O B2882242 3-(2-bromophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide CAS No. 1797321-20-0](/img/structure/B2882242.png)
3-(2-bromophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-bromophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide” is a complex organic molecule. It is related to a class of compounds known as benzamides . These compounds have been studied for their potential as selective and orally bioavailable inhibitors of the discoidin domain receptor 1 (DDR1), a potential molecular target for new anticancer drug discovery .
Scientific Research Applications
Phosphodiesterase Inhibitors
A significant area of research involving pyrazolopyrimidines focuses on their role as phosphodiesterase (PDE) inhibitors. Studies have explored the synthesis and inhibitory activity of various derivatives, highlighting their potential in treating cardiovascular diseases and cognitive impairments. For instance, the synthesis of 6-phenylpyrazolo[3,4-d]pyrimidones has shown specific inhibition of cGMP specific (type V) phosphodiesterase, indicating their potential for oral antihypertensive activity (Dumaitre & Dodic, 1996). Additionally, the discovery of potent and selective inhibitors of Phosphodiesterase 1 (PDE1) for treating cognitive deficits associated with schizophrenia and Alzheimer's disease underscores the therapeutic promise of these compounds (Li et al., 2016).
Anticancer and Anti-inflammatory Agents
Pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. A notable study synthesized a novel series of pyrazolopyrimidines demonstrating cytotoxic activity against certain cancer cell lines and inhibitory effects on 5-lipoxygenase, suggesting a dual therapeutic potential in cancer and inflammation management (Rahmouni et al., 2016).
Antimicrobial Activity
The synthesis of new pyrazole, fused pyrazolopyrimidine, and pyrazolotriazolopyrimidine derivatives has been explored for their antimicrobial activity. These studies reveal that certain derivatives exhibit significant activity against various bacterial and fungal pathogens, highlighting the potential of pyrazolopyrimidines in developing new antimicrobial agents (Abunada et al., 2008).
Analgesic and Antiparkinsonian Activities
Research into pyridine derivatives, including those incorporating the pyrazolopyrimidine structure, has shown promising analgesic and antiparkinsonian activities. These findings suggest the versatility of pyrazolopyrimidines in addressing neurological disorders and pain management (Amr et al., 2008).
Mechanism of Action
The mechanism of action of similar compounds involves inhibition of the enzymatic activity of DDR1 . These compounds bind with DDR1 and inhibit its kinase activities . They also potently inhibit the proliferation of cancer cells expressing high levels of DDR1 and strongly suppress cancer cell invasion, adhesion, and tumorigenicity .
Future Directions
The future directions for research on this compound could involve further exploration of its potential as a DDR1 inhibitor for anticancer drug discovery . More studies are needed to understand its synthesis, molecular structure, chemical reactions, physical and chemical properties, and safety and hazards.
properties
IUPAC Name |
3-(2-bromophenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O/c1-14-11-18-22-12-15(13-24(18)23-14)5-4-10-21-19(25)9-8-16-6-2-3-7-17(16)20/h2-3,6-7,11-13H,4-5,8-10H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFMOXNPGYZFIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

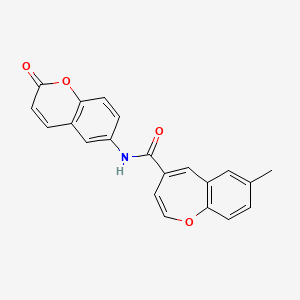
![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2882162.png)
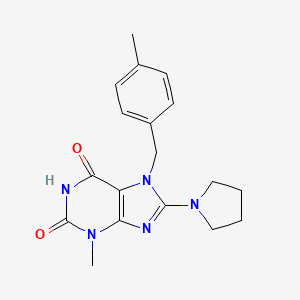
![2,4-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2882164.png)

![2-chloro-N-{3-[2-(3,4-dimethylpyrrolidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B2882169.png)
![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2882170.png)
![benzyl (2-oxo-2-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)ethyl)carbamate](/img/structure/B2882172.png)
![9H-Fluoren-9-ylmethyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride](/img/structure/B2882174.png)
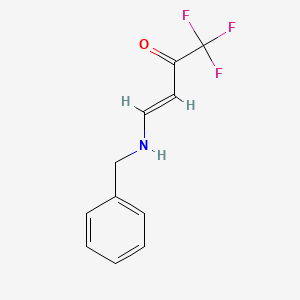

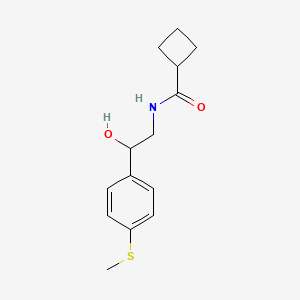
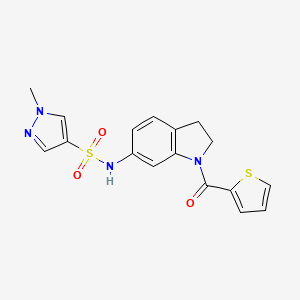
![(3E,5E)-3,5-bis({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methylpiperidin-4-one](/img/structure/B2882182.png)